ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate
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Overview
Description
Ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, an isoquinoline derivative, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials
Formation of Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Isoquinoline Derivative: The isoquinoline derivative can be introduced through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the intermediate product with ethyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate can be compared with other similar compounds:
Properties
IUPAC Name |
ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-2-29-22(27)13-30-18-5-3-4-17-16(18)8-9-25(23(17)28)12-21(26)24-11-15-6-7-19-20(10-15)32-14-31-19/h3-10H,2,11-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOAGXFYYGJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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